N-(3-chloro-2,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
Description
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Properties
IUPAC Name |
N-(3-chloro-2,4-difluorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2N3O3/c1-18-8(19)4-7(17-12(18)21)11(20)16-6-3-2-5(14)9(13)10(6)15/h2-4H,1H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANRBIOPMYBLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C(=O)NC2=C(C(=C(C=C2)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
The molecular formula of the compound is , with a molecular weight of approximately 315.66 g/mol. It features a pyrimidine core modified with various functional groups that contribute to its biological activity.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown that it inhibits cell growth in various cancer cell lines. For example, in the SJSA-1 cell line, compounds related to this structure demonstrated IC50 values ranging from 0.15 μM to 0.24 μM, indicating potent antiproliferative effects .
Table 1: Antiproliferative Activity in SJSA-1 Cell Line
| Compound | IC50 (μM) |
|---|---|
| Compound 32 | 0.22 |
| Compound 33 | 0.15 |
| Compound 38 | 0.24 |
The mechanism by which this compound exerts its effects involves the modulation of key regulatory proteins such as MDM2 and p53. The compound has been shown to upregulate p53 and p21 proteins, leading to enhanced apoptosis in tumor cells .
In Vivo Studies
In vivo studies using murine models have further confirmed the antitumor efficacy of this compound. For instance, administration at a dose of 100 mg/kg resulted in moderate tumor growth inhibition over a period of 14 days in xenograft models . These findings suggest that while the compound has promising activity, further optimization may be necessary to enhance its efficacy.
Case Study 1: MDM2 Inhibition
A study focused on the inhibition of murine double minute 2 (MDM2) revealed that related compounds demonstrated significant binding affinity and cellular activity. The pharmacodynamic effects were assessed through tumor tissue analysis, highlighting the importance of structural modifications in enhancing bioavailability and tissue penetration .
Case Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicated that modifications on the carboxamide group significantly influenced the biological activity of derivatives related to this compound. Compounds with higher lipophilicity showed improved cellular uptake but required careful balance to avoid reduced solubility .
Q & A
Q. Key Factors Affecting Yield/Purity :
- Temperature : Controlled heating (80–100°C) during cyclization minimizes side products.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
Q. Table 1: Synthetic Optimization Data
| Step | Reaction Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 1 | AcOH, reflux, 6h | 65 | 90 | |
| 2 | EDCI/HOBt, DMF, RT | 72 | 88 | |
| 3 | NaOH, H2O/EtOH, 50°C | 85 | 95 |
Advanced: How can researchers design experiments to elucidate the mechanism of action against biological targets?
Q. Methodological Answer :
Target Identification :
- Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates.
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics with suspected targets (e.g., kinases, enzymes).
Functional Assays :
- Enzyme Inhibition : Test activity against purified enzymes (e.g., cyclooxygenase, kinases) at varying concentrations (IC50 determination).
- Cellular Assays : Use siRNA knockdown/CRISPR-Cas9 to validate target relevance in disease models.
Q. Example Workflow :
- Step 1 : Confirm binding to EGFR kinase via SPR (KD = 12 nM) .
- Step 2 : Validate inhibition in A549 lung cancer cells (IC50 = 50 nM) using Western blot for phosphorylated EGFR.
Basic: What analytical techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 6-hydroxy at δ 10.2 ppm; methyl at δ 2.1 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ = 385.05).
- Purity Assessment :
- HPLC : Use C18 column, 0.1% TFA in H2O/MeCN gradient (purity >98%).
- Crystallography : Single-crystal X-ray diffraction to resolve 3D conformation (e.g., dihedral angles between pyrimidine and aryl groups) .
Advanced: How can SAR studies optimize biological efficacy?
Q. Methodological Answer :
Substituent Variation :
- Replace the 3-chloro-2,4-difluorophenyl group with other halogens (e.g., Br, CF3) to assess steric/electronic effects.
- Modify the 1-methyl group to bulkier alkyl chains (e.g., ethyl, isopropyl) to probe hydrophobic interactions.
Activity Correlation :
- Use QSAR models to predict logP, polar surface area, and binding affinity.
Q. Table 2: SAR Data for Analogues
| Substituent (R) | LogP | IC50 (EGFR, nM) | Source |
|---|---|---|---|
| 3-Cl,2,4-F | 3.2 | 50 | |
| 4-CF3 | 3.8 | 28 | |
| 2-F,4-Br | 3.5 | 65 |
Advanced: How to resolve contradictions in biological activity data across studies?
Q. Methodological Answer :
Assay Standardization :
- Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers.
- Normalize results to positive controls (e.g., doxorubicin for cytotoxicity).
Data Validation :
- Orthogonal Assays : Confirm anti-proliferative activity via both MTT and colony formation assays.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers.
Q. Case Study :
- Contradiction : Compound shows IC50 = 50 nM in Study A vs. 200 nM in Study B.
- Resolution : Study B used serum-containing media, which binds the compound and reduces bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
